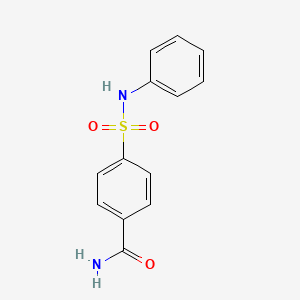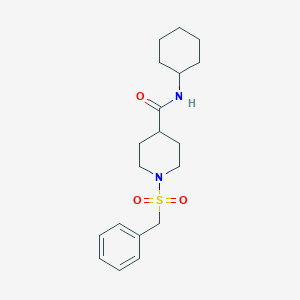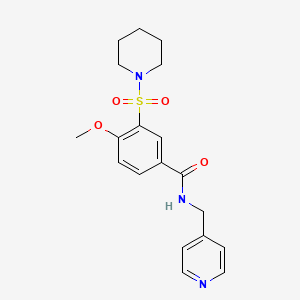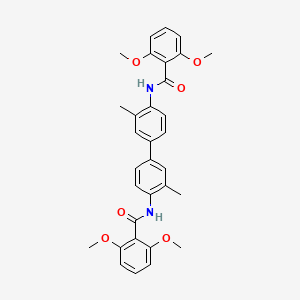![molecular formula C18H19ClN2O4S B4784540 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclopropylacetamide](/img/structure/B4784540.png)
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclopropylacetamide
Vue d'ensemble
Description
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclopropylacetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzylsulfamoyl group, a chlorophenoxy moiety, and a cyclopropylacetamide group, making it a molecule of interest in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the benzylsulfamoyl intermediate. This intermediate is then reacted with 2-chlorophenol under specific conditions to form the chlorophenoxy derivative. The final step involves the introduction of the cyclopropylacetamide group through a coupling reaction. Common reagents used in these reactions include bases like sodium hydroxide and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclopropylacetamide is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Employed in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclohexylacetamide
- 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(3-isopropoxypropyl)acetamide
Uniqueness
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclopropylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable molecule for further research and development.
Propriétés
IUPAC Name |
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-10-15(26(23,24)20-11-13-4-2-1-3-5-13)8-9-17(16)25-12-18(22)21-14-6-7-14/h1-5,8-10,14,20H,6-7,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAZFLBAZUMNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(4-butoxyphenyl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4784469.png)
![ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4784488.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4784498.png)
![(5Z)-3-(furan-2-ylmethyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4784510.png)
![5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4784521.png)

![1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4784532.png)
![(5E)-1-ethyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4784536.png)

![2-{[(4-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B4784563.png)

![6-(4-Hydroxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B4784574.png)
![2,4-dimethoxy-N'-{4-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4784575.png)
